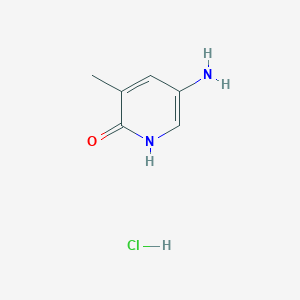
5-アミノ-3-メチル-1,2-ジヒドロピリジン-2-オン塩酸塩
概要
説明
科学的研究の応用
5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of 3-methyl-2-pyridone with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .
化学反応の分析
Types of Reactions
5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridone derivatives .
作用機序
The mechanism of action of 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular mechanisms involved.
類似化合物との比較
Similar Compounds
Some compounds similar to 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride include:
- 5-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride
- 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride
Uniqueness
What sets 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride apart is its specific substitution pattern and the presence of both amino and methyl groups on the pyridone ring .
生物活性
5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS No. 1423026-37-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₉ClN₂O
- Molecular Weight : 160.6 g/mol
This compound features an amino group and a methyl group on the pyridinone ring, contributing to its unique reactivity and biological interactions.
The biological activity of 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride is attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For example, it may modulate the activity of enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : Interaction with cellular receptors can lead to changes in cellular signaling and function. Detailed studies are needed to identify specific receptors involved.
Biological Activities
Research indicates that 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride possesses several noteworthy biological activities:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds, 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride was tested against Gram-negative bacteria. The results indicated significant inhibition at higher concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study: Structure-Activity Relationship
A recent investigation into related dihydropyridinone compounds highlighted the importance of specific substitutions on the pyridine ring in enhancing biological activity. This study emphasizes the need for further exploration of 5-Amino-3-methyl-1,2-dihydropyridin-2-one hydrochloride within this context to optimize its therapeutic potential .
特性
IUPAC Name |
5-amino-3-methyl-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-8-6(4)9;/h2-3H,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNGBOIZFLKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















